An In-depth Technical Guide to N-(azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Proteomics
An In-depth Technical Guide to N-(azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, a bifunctional linker molecule integral to advancements in chemical biology, proteomics, and drug discovery. This molecule incorporates a terminal azide (B81097) group for bioorthogonal "click" chemistry, a carboxylic acid for conjugation to amine-containing molecules, a polyethylene (B3416737) glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, and a Cy5 fluorescent dye for detection and imaging.
Core Chemical Structure and Properties
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is a complex molecule designed for specific bioconjugation applications. Its structure consists of four key components:
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Azide Group (-N3): This functional group is central to its utility in click chemistry, a set of bioorthogonal reactions that are highly specific and efficient. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with terminal alkynes, forming a stable triazole linkage.
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PEG3 and PEG4 Spacers: The molecule contains two polyethylene glycol (PEG) chains of different lengths (3 and 4 ethylene (B1197577) glycol units, respectively). These hydrophilic spacers increase the overall water solubility of the molecule and provide flexibility, which can be crucial for overcoming steric hindrance when conjugating to large biomolecules.
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Carboxylic Acid (-COOH): The terminal carboxylic acid group allows for the covalent attachment of the molecule to primary and secondary amines on proteins, peptides, or other biomolecules through the formation of an amide bond. This reaction is typically facilitated by carbodiimide (B86325) crosslinkers such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Cyanine 5 (Cy5) Fluorophore: Cy5 is a bright, far-red fluorescent dye that is widely used in various fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Its long emission wavelength minimizes autofluorescence from biological samples.
The precise arrangement of these components allows for a two-step conjugation strategy. First, the carboxylic acid can be reacted with an amine-containing molecule. Subsequently, the azide group can be used to "click" the entire conjugate to an alkyne-modified target.
Quantitative Data Summary
The following table summarizes the key quantitative properties of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, compiled from various chemical suppliers.
| Property | Value | Reference |
| Molecular Formula | C44H62ClN5O9 | [1][2] |
| Molecular Weight | 840.44 g/mol | [1][3] |
| CAS Number | 2107273-42-5 | [1][4] |
| Excitation Maximum (λex) | ~649 nm | [5] |
| Emission Maximum (λem) | ~667 nm | [5] |
| Solubility | Soluble in DMSO | [1] |
| Purity | Typically >95% | [4] |
| Storage Conditions | -20°C, protected from light | [3] |
Applications in Research and Drug Development
The unique bifunctional and fluorescent nature of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 makes it a valuable tool in several research areas:
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PROTAC (Proteolysis Targeting Chimera) Development: This molecule is frequently used as a linker in the synthesis of PROTACs.[4][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide and acid functionalities allow for the modular construction of PROTACs, linking a target-binding ligand to an E3 ligase-binding ligand. The Cy5 dye can be used to visualize the cellular uptake and localization of the PROTAC.
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Chemical Proteomics: In chemical proteomics, this reagent can be used to label and identify protein targets of small molecules.[7] A small molecule of interest can be modified with an alkyne group. This alkyne-tagged molecule can then be introduced to a cellular lysate or even live cells. After target binding, the azide-PEG-Cy5 linker is "clicked" onto the alkyne-tagged small molecule, allowing for fluorescent detection and subsequent identification of the target protein via techniques like in-gel fluorescence scanning or mass spectrometry.
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Biomolecule Labeling and Imaging: The molecule can be used to fluorescently label a wide range of biomolecules, including proteins, antibodies, and peptides, through the reaction of its carboxylic acid with amine groups. The resulting fluorescently labeled biomolecules can be used in a variety of applications, such as immunofluorescence, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.
Experimental Protocols
The following are detailed methodologies for key experiments involving N-(azide-PEG3)-N'-(PEG4-acid)-Cy5. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Amide Coupling to a Protein
This protocol describes the conjugation of the carboxylic acid group of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 to a primary amine on a protein using EDC chemistry.
Materials:
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N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
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Protein of interest (in an amine-free buffer, e.g., PBS)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
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N-Hydroxysuccinimide (NHS) or Sulfo-NHS
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Activation Buffer (e.g., 0.1 M MES, pH 6.0)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
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Dissolve Reagents: Prepare a stock solution of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 in anhydrous DMSO (e.g., 10 mM). Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
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Activate Carboxylic Acid: In a microcentrifuge tube, mix a 10-20 fold molar excess of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 with EDC and NHS in the Activation Buffer. The final concentration of EDC and NHS should be around 5-10 mM. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.
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Protein Conjugation: Add the activated linker solution to the protein solution. The molar ratio of the linker to the protein should be optimized but can start at 10:1 to 20:1. The reaction pH should be around 7.2-8.0. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
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Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench the reaction by reacting with any unreacted NHS esters. Incubate for 30 minutes at room temperature.
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Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The protein-conjugate will elute in the void volume.
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Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy5 dye (at ~649 nm).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized conjugate to an alkyne-containing molecule.
Materials:
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Azide-functionalized molecule (e.g., the protein conjugate from Protocol 1)
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
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Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reagents: Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, prepared fresh), and the copper ligand (e.g., 50 mM THPTA in water or 10 mM TBTA in DMSO).
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Set up the Reaction: In a microcentrifuge tube, combine the azide-functionalized molecule and a slight molar excess (e.g., 1.5-2 fold) of the alkyne-containing molecule in the Reaction Buffer.
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Prepare the Catalyst: In a separate tube, pre-mix the CuSO4 and the copper ligand. A typical ratio is 1:5 (CuSO4:ligand).
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Initiate the Reaction: Add the copper catalyst mixture to the reaction tube containing the azide and alkyne. The final concentration of copper is typically in the range of 0.1-1 mM.
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Add Reducing Agent: Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM. This reduces Cu(II) to the active Cu(I) catalytic species.
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Incubate: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as fluorescence or chromatography.
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Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.
Visualizations
The following diagrams illustrate key conceptual workflows and relationships involving N-(azide-PEG3)-N'-(PEG4-acid)-Cy5.
Caption: Workflow for the synthesis and cellular action of a fluorescent PROTAC using N-(azide-PEG3)-N'-(PEG4-acid)-Cy5.
Caption: Experimental workflow for target identification in chemical proteomics using an alkyne-modified probe and N-(azide-PEG3)-N'-(PEG4-acid)-Cy5.
Caption: Logical diagram illustrating the dual reactivity of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 - Immunomart [immunomart.com]
- 3. N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5|Cas# 2107273-42-5 [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5-西安齐岳生物 [0qy.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug "Clicking" on Cell-Penetrating Fluorescent Nanoparticles for In Cellulo Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
